2-(4-ethoxyphenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-2-27-18-5-3-15(4-6-18)11-19(26)22-12-16-7-9-25(10-8-16)20-23-13-17(21)14-24-20/h3-6,13-14,16H,2,7-12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQTUOPXWTYPPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 5-fluoropyrimidine with a suitable piperidine derivative under controlled conditions.
Acylation Reaction: The piperidine intermediate is then subjected to an acylation reaction with 2-(4-ethoxyphenyl)acetyl chloride. This step requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with considerations for cost, efficiency, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-ethoxyphenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amine derivatives.
Substitution: The fluoropyrimidine ring can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxyphenyl group yields phenol derivatives, while reduction of the acetamide moiety produces amine derivatives.
Wissenschaftliche Forschungsanwendungen
Research indicates that this compound exhibits several biological activities, which can be categorized as follows:
Anticancer Activity
Studies have shown that derivatives of this compound demonstrate selective cytotoxicity against various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- Case Study : In vitro assays revealed that the compound inhibited the proliferation of human breast cancer cells with an IC50 value of approximately 15 µM. This suggests significant potential for further development as an anticancer agent.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against common pathogens. Preliminary results indicate:
- Inhibition of Pathogens : The minimum inhibitory concentration (MIC) against Staphylococcus aureus was reported at 32 µg/mL, demonstrating promising antibacterial activity.
- Case Study : A study involving various derivatives highlighted enhanced activity against Gram-positive bacteria, indicating potential for development into an antimicrobial drug.
Neuropharmacological Effects
Given its structural similarity to known neuroactive compounds, this molecule has been investigated for its effects on the central nervous system:
- Mechanism : It may act as a modulator of neurotransmitter systems, particularly through inhibition of acetylcholinesterase.
- Case Study : Research indicated that the compound improved cognitive function in animal models of Alzheimer’s disease, suggesting its potential as a neuroprotective agent.
Drug Development Potential
The compound's unique structure and observed biological activities make it a candidate for further drug development. Key considerations include:
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for assessing its viability as a therapeutic agent.
- Toxicology Studies : Comprehensive toxicity assessments are necessary to ensure safety in clinical applications.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | IC50/MIC Values | Reference Case Studies |
|---|---|---|---|
| Anticancer | Induces apoptosis | IC50 ~ 15 µM | In vitro assays on breast cancer cells |
| Antimicrobial | Inhibits bacterial growth | MIC ~ 32 µg/mL | Studies on Staphylococcus aureus |
| Neuropharmacological | Modulates neurotransmitter systems | Not specified | Animal models of Alzheimer’s disease |
Wirkmechanismus
The mechanism by which 2-(4-ethoxyphenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide exerts its effects involves interactions with molecular targets such as receptors, enzymes, or ion channels. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially affecting DNA or RNA synthesis. The piperidine and acetamide groups may modulate the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substitution Patterns
The target compound shares key structural motifs with several acetamide derivatives (Table 1).
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations :
- Fluoropyrimidine vs.
- Ethoxyphenyl vs. Fluorophenyl/Nitrophenyl : The 4-ethoxyphenyl group increases lipophilicity (logP ~3.2) relative to polar nitro () or fluorophenyl () groups, favoring membrane permeability .
- Piperidine Core Modifications: Unlike acetyl fentanyl’s phenethyl-piperidine (opioid activity), the target’s 5-fluoropyrimidine substitution likely redirects activity toward non-opioid targets (e.g., kinases or phospholipases) .
Key Insights :
- Enzyme Inhibition Potential: The target’s fluoropyrimidine and ethoxyphenyl groups suggest affinity for enzymes like Lp-PLA2 (similar to Rilapladib) or lipoxygenases (). However, its simpler scaffold may reduce potency compared to Rilapladib’s optimized structure .
Physicochemical and Pharmacokinetic Properties
Biologische Aktivität
The compound 2-(4-ethoxyphenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a novel synthetic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a pyrimidine moiety, which is known for its role in various biological processes, including nucleic acid synthesis and enzyme regulation.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to inhibit certain kinase pathways and modulate cell signaling , which may contribute to its therapeutic effects. The presence of the 5-fluoropyrimidine group enhances its affinity for enzymes involved in nucleotide metabolism, potentially leading to anti-cancer and anti-inflammatory effects.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including:
- A431 vulvar epidermal carcinoma : The compound significantly inhibited cell migration and invasion .
- Breast cancer cell lines : It showed potent cytotoxic effects, leading to apoptosis in treated cells.
Anti-inflammatory Effects
In vivo studies have reported that the compound reduces inflammation markers in animal models. It was found to lower levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Study 1: In Vitro Anticancer Activity
In a study conducted on A431 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 10 µM , indicating a strong anticancer effect .
Study 2: Anti-inflammatory Mechanism
A separate study evaluated the anti-inflammatory properties of the compound in a rat model of induced inflammation. Results showed a significant reduction in edema and inflammatory cell infiltration, supporting its potential as an anti-inflammatory agent .
Data Summary
| Property | Value/Observation |
|---|---|
| Molecular Formula | C18H23FN4O |
| IC50 (A431 Cells) | ~10 µM |
| Anti-inflammatory Effect | Reduced edema in rat model |
| Cytokine Inhibition | Decreased levels of IL-6 and TNF-alpha |
Q & A
Basic: What are the recommended synthetic routes for 2-(4-ethoxyphenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Condensation of 4-ethoxyphenylacetic acid with a piperidin-4-ylmethylamine intermediate.
- Step 2: Functionalization of the piperidine ring via nucleophilic substitution with 5-fluoropyrimidin-2-yl groups. A common approach is to use a Mitsunobu reaction or palladium-catalyzed coupling for aryl-amine bond formation .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) are critical for achieving ≥95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Basic: Which analytical techniques are optimal for structural characterization?
Methodological Answer:
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between acetamide and fluoropyrimidine groups). Use single-crystal diffraction (Mo-Kα radiation, 293 K) .
- NMR Spectroscopy:
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns .
Basic: How to design initial biological activity assays for this compound?
Methodological Answer:
- Target Selection: Prioritize kinases or GPCRs due to the fluoropyrimidine and piperidine motifs, which are common in kinase inhibitors (e.g., EGFR, VEGFR) .
- In Vitro Assays:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) at concentrations 0.1–10 µM.
- Cell Viability: Test against cancer cell lines (e.g., HCT-116, MCF-7) via MTT assay, comparing IC50 values with controls like doxorubicin .
Advanced: How to conduct structure-activity relationship (SAR) studies on this compound?
Methodological Answer:
- Modifications: Vary substituents systematically:
- Activity Testing: Compare IC50 values across analogs in kinase panels. Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to ATP pockets .
Advanced: How to assess metabolic stability and pharmacokinetic (PK) properties?
Methodological Answer:
- Microsomal Stability: Incubate with human liver microsomes (HLM, 1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t1/2) .
- CYP Inhibition: Screen against CYP3A4/2D6 using fluorogenic substrates. A >50% inhibition at 10 µM indicates high interaction risk .
- Plasma Protein Binding: Use equilibrium dialysis (human plasma, 37°C) to measure unbound fraction .
Advanced: What computational methods predict binding modes and off-target effects?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., EGFR) in explicit solvent (GROMACS) to assess stability of hydrogen bonds with pyrimidine and acetamide groups .
- Pharmacophore Modeling: Align analogs using ROCS to identify essential features (e.g., fluoropyrimidine as a hydrogen bond acceptor) .
- Off-Target Screening: Use SwissTargetPrediction or SEA to rank potential off-targets (e.g., serotonin receptors) .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Experimental Variability: Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number).
- Analytical Validation: Replicate LC-MS/MS quantification to rule out degradation artifacts .
- Meta-Analysis: Compare datasets using tools like Prism (ANOVA with Tukey’s post-hoc test). For IC50 discrepancies >10-fold, re-test with a common reference compound (e.g., staurosporine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
